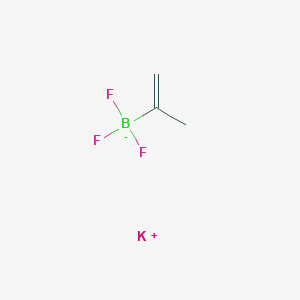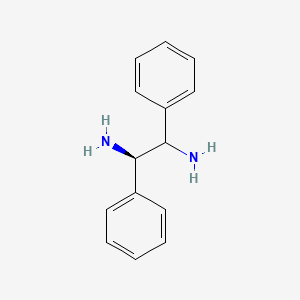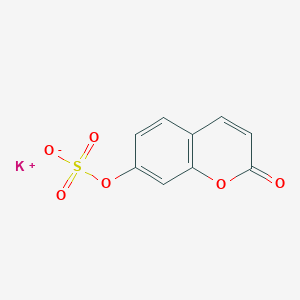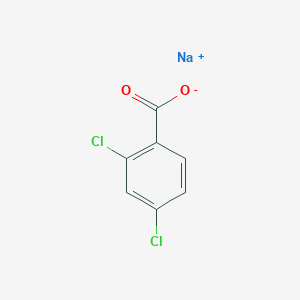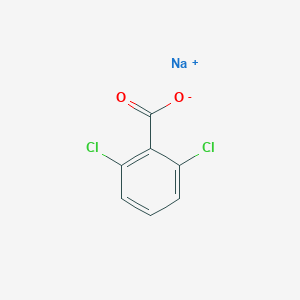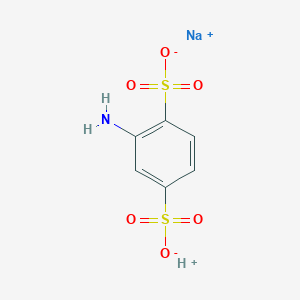
sodium;2,3-dichlorobenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound with the identifier sodium;2,3-dichlorobenzoate is a chemical entity with unique properties and applications. It is important to understand its structure, synthesis, reactions, and applications to appreciate its significance in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of sodium;2,3-dichlorobenzoate involves specific chemical reactions and conditions. The exact synthetic routes and reaction conditions are typically detailed in scientific literature and patents. These methods often involve multiple steps, including the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes that are optimized for efficiency and yield. These methods often use continuous flow reactors, automated systems, and stringent quality control measures to ensure the consistency and purity of the final product.
化学反应分析
Types of Reactions
sodium;2,3-dichlorobenzoate can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon or platinum.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxygenated derivatives, while reduction reactions may yield hydrogenated compounds.
科学研究应用
sodium;2,3-dichlorobenzoate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent or intermediate in various chemical reactions and synthesis processes.
Biology: It may be used in biological assays and experiments to study its effects on biological systems.
Medicine: It could have potential therapeutic applications, depending on its biological activity and mechanism of action.
Industry: It may be used in the production of pharmaceuticals, agrochemicals, or other industrial products.
作用机制
The mechanism of action of sodium;2,3-dichlorobenzoate involves its interaction with specific molecular targets and pathways. This interaction can lead to various biological effects, depending on the nature of the compound and the target. The exact mechanism of action is often studied using biochemical assays, molecular modeling, and other advanced techniques.
相似化合物的比较
Similar Compounds
Similar compounds to sodium;2,3-dichlorobenzoate can be identified based on their chemical structure and properties. These compounds may include:
- CID 2632
- CID 6540461
- CID 5362065
- CID 5479530
Uniqueness
This compound may have unique properties or applications that distinguish it from similar compounds. These unique features could include its specific reactivity, biological activity, or industrial utility.
属性
IUPAC Name |
sodium;2,3-dichlorobenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2O2.Na/c8-5-3-1-2-4(6(5)9)7(10)11;/h1-3H,(H,10,11);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEWSUBAQHLVATO-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2NaO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.99 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2E,4E,6E,8E)-10-[[(3R,4R,5S,6R)-5-methoxy-4-[(2R,3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl]oxy]-10-oxodeca-2,4,6,8-tetraenoic acid](/img/structure/B7881423.png)
![[(2S)-1-ethoxy-1-oxo-3-sulfanylpropan-2-yl]azanium;chloride](/img/structure/B7881430.png)
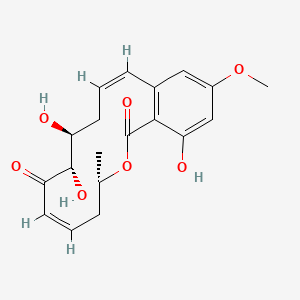
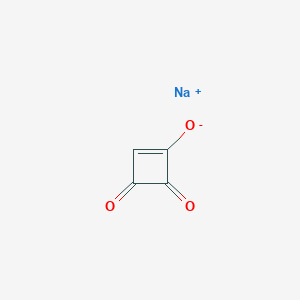
![3,9-dihydrofuro[2,3-b]quinolin-4(2H)-one](/img/structure/B7881446.png)

